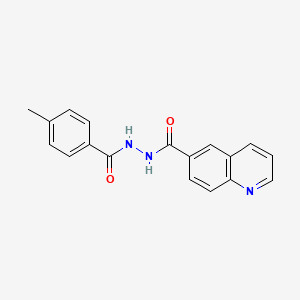

![molecular formula C19H18FN3O2S B2829857 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034464-03-2](/img/structure/B2829857.png)

3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It has a molecular formula of C14H17FN4 and an average mass of 260.310 Da . The molecule is part of the imidazo[1,2-a]pyrimidine family, which is known for its wide variety of biological activities, including antimicrobial properties .

Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been found to have significant antibacterial activity. In particular, derivatives of the compound have shown excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria). These compounds also exhibited excellent antibacterial activity against P. aeruginosa (Gram-negative bacteria) and S. pyogenes (Gram-positive bacteria) .

Antimicrobial Activity

The compound and its derivatives have shown a wide range of antimicrobial activities. They have been effective against both Gram-positive and Gram-negative bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has also been found to have antifungal properties. It has shown significant activity against fungal strains like Candida albicans and Aspergillus niger .

Antioxidant Activity

The compound has demonstrated antioxidant properties. In particular, one of the derivatives of the compound was found to be a very active antioxidant agent .

Anticancer Activity

The compound has shown potential as an anticancer agent. One of the derivatives of the compound displayed better anticancer activity against the human breast cancer cell line (MCF-7) .

Anti-inflammatory Properties

Imidazo[1,2-a]pyrimidines, a class of compounds to which this compound belongs, are known for their analgesic, antipyretic, and anti-inflammatory properties .

Analgesic Properties

Imidazo[1,2-a]pyrimidines are also known for their analgesic properties, suggesting that this compound may also have potential as a pain reliever .

Antipyretic Properties

The compound, being a part of the imidazo[1,2-a]pyrimidines class, is also known for its antipyretic properties, indicating its potential use in reducing fever .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential antimicrobial properties, given the known activity of similar compounds . Additionally, the development of novel classes of neonicotinoids to confront the current resistance and prevent further development of resistant strains could be a potential area of research .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as hydrazone derivatives and imidazo[1,2-a]pyrimidines, are known to exhibit a wide variety of biological activities, including antimicrobial, anticonvulsant, antidepressant, analgesic, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-hiv .

Mode of Action

It’s worth noting that similar compounds, such as hydrazone derivatives, are known to interact with their targets through various mechanisms, often involving the replacement of the oxygen of carbonyl compounds with the –nnh2 functional group .

Biochemical Pathways

Similar compounds have been shown to impact a variety of biological pathways due to their broad spectrum of biological activities .

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

3-fluoro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c20-14-6-5-7-15(12-14)26(24,25)22-17-9-2-1-8-16(17)18-13-23-11-4-3-10-19(23)21-18/h1-2,5-9,12-13,22H,3-4,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTSIMMWOPSALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829775.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2829781.png)

![Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2829787.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829793.png)

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide](/img/structure/B2829795.png)